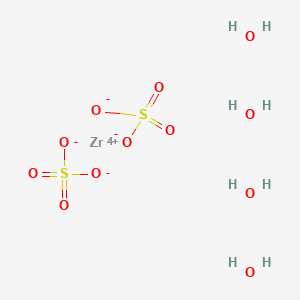
4-Chloro-N-cyclopropylpyrimidin-2-amine
Übersicht
Beschreibung
4-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3 . It is used in scientific research and has diverse applications ranging from drug development to agricultural studies.
Synthesis Analysis
The synthesis of amines, such as 4-Chloro-N-cyclopropylpyrimidin-2-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular weight of 4-Chloro-N-cyclopropylpyrimidin-2-amine is 169.61 . The compound has a polar surface area (PSA) of 37.81 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-cyclopropylpyrimidin-2-amine include a molecular weight of 169.61 , a polar surface area (PSA) of 37.81 , and a LogP value of 1.77730 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Chloro-N-cyclopropylpyrimidin-2-amine is involved in various chemical reactions and syntheses. For instance, it is used in the Kabachnik–Fields reaction for the efficient one-pot synthesis of α-aminophosphonates, involving a condensation reaction of related compounds (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014). Additionally, this chemical has been a subject of molecular structure investigations using experimental and theoretical techniques like FT-IR, FT-Raman, NMR, and DFT. These studies help in understanding the molecular stability, charge localization, and electronic properties of the compound (S. Aayisha et al., 2019).
Crystallography and Molecular Interactions
Research into the crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, provides insights into their conformational differences and hydrogen-bonding interactions, which are crucial for understanding their chemical behavior (L. Odell et al., 2007). Studies also explore the non-covalent interactions in related thioureas, including hydrogen bonds, van der Waals interactions, and steric effects, which are key to understanding their stability and reactivity (Yu Zhang et al., 2018).
Regioselectivity and Reaction Mechanisms
Research on the regioselective amination of substituted dichloropyrimidines, including compounds similar to 4-Chloro-N-cyclopropylpyrimidin-2-amine, reveals how different nucleophiles influence the product formation. This understanding is crucial for targeted chemical synthesis (Sean M. Smith & S. Buchwald, 2016). Studies also delve into the SN(ANRORC) mechanism in the amination of halogenopyrimidines, providing deeper insights into the reaction pathways and intermediate formations (A. P. Kroon & H. Plas, 2010).
Synthetic Applications and Biological Activity
There's interest in synthesizing N-substituted pyrimidinyl-2-amines, like 4-Chloro-N-cyclopropylpyrimidin-2-amine, for their potential biological activities. For example, some compounds in this class have been evaluated for their anti-cancer activity against non-small cell lung carcinoma cells, highlighting the compound's relevance in medicinal chemistry (Borvornwat Toviwek et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVMENGWWDLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647970 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-cyclopropylpyrimidin-2-amine | |
CAS RN |
1044771-76-7 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)


